Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate
CAS No.: 54069-06-6
Cat. No.: VC10807589
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54069-06-6 |
|---|---|
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 |
| Standard InChI Key | JFJRDVCLSIZCQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)OCC(=O)OC |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)OCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy]acetate, reflecting its esterified acetic acid backbone linked via an ether bond to the pyrimidine ring. Its molecular formula is C₉H₁₂N₂O₃S, with a molecular weight of 240.27 g/mol .
Structural Features
The pyrimidine ring is substituted at three positions:
-
2-position: Methylsulfanyl group (-SMe), which enhances electron density and serves as a potential leaving group in nucleophilic substitution reactions.
-
4-position: Methoxyacetate group (-OCH₂COOMe), contributing to solubility in polar solvents and reactivity toward hydrolysis.
-
6-position: Methyl group (-Me), influencing steric and electronic properties .
The ester functional group renders the compound amenable to further derivatization, such as hydrolysis to carboxylic acids or transesterification .
Synthesis and Reaction Pathways
Core Pyrimidine Synthesis
The synthesis of the pyrimidine core begins with the preparation of 6-methyl-2-methylsulfanylpyrimidin-4-ol. As demonstrated in a related synthesis (yield: 98%), sodium hydroxide and iodomethane facilitate the methylation of a thiol precursor in aqueous conditions . The reaction proceeds as follows:
This intermediate is isolated as a colorless solid and characterized via LC-MS () .
Etherification with Methyl Oxyacetate
The 4-hydroxy group of the pyrimidine is subsequently etherified with methyl chloroacetate under basic conditions. For example, using potassium carbonate in acetone:
This step typically requires reflux conditions and yields the target compound after purification via recrystallization or column chromatography .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water ( at 20°C) . The ester group confers sensitivity to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.52 (s, 3H, SMe), 2.62 (s, 3H, 6-Me), 3.78 (s, 3H, OMe), 4.82 (s, 2H, OCH₂), 6.45 (s, 1H, pyrimidine-H) .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The methylsulfanyl group at the 2-position can be displaced in cross-coupling reactions to introduce aryl or alkyl groups, enabling access to diverse pyrimidine libraries. For instance, palladium-catalyzed Suzuki-Miyaura coupling with boronic acids yields biaryl derivatives with potential kinase inhibitory activity .
Agrochemical Development
In agrochemistry, the compound’s pyrimidine core serves as a scaffold for herbicides and fungicides. Functionalization at the 4-position (e.g., hydrolysis to carboxylic acids) enhances bioactivity by improving binding to target enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume